molecular formula C15H12ClNOS B3046127 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole CAS No. 1199589-62-2

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole

Cat. No.: B3046127
CAS No.: 1199589-62-2
M. Wt: 289.8
InChI Key: AUGVODWQGKVVLN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole ( 1199589-62-2) is a high-purity chemical compound with the molecular formula C 15 H 12 ClNOS and a molecular weight of 289.78 g/mol . This benzothiazole derivative is offered for research purposes to support the development of novel therapeutic agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with a broad spectrum of biological activities . Specifically, 6-ethoxy-substituted benzothiazole analogs have been identified as key structural motifs in preclinical research for metabolic diseases. One closely related study has shown that a 6-ethoxybenzothiazole derivative functions as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis . This mechanism is of significant interest for investigating new pathways to manage hyperglycemia and type 2 diabetes, as it promotes glucose uptake in skeletal muscle cells . Beyond metabolic research, the structural features of this compound—a chlorophenyl moiety linked to a substituted benzothiazole core—are commonly found in molecules investigated for their potent antitumor properties . Researchers are exploring these derivatives for their selective cytotoxicity and ability to induce apoptosis in various cancer cell lines, making them valuable tools for oncological research and drug discovery programs . Please note: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNOS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGVODWQGKVVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275313
Record name 2-(4-Chlorophenyl)-6-ethoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199589-62-2
Record name 2-(4-Chlorophenyl)-6-ethoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199589-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-6-ethoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to cyclization under acidic conditions to form the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Thiazole derivatives, including 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole, have demonstrated significant antimicrobial properties. Research indicates that thiazole compounds exhibit broad-spectrum activity against various bacteria and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. In particular, certain thiazole derivatives have been reported to possess potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal drugs like ketoconazole .

Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells, with some compounds exhibiting selective toxicity towards specific cancer cell lines. For example, research has shown that certain thiazole-based compounds demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Studies

StudyApplicationFindings
Arora et al., 2021AntimicrobialCompounds showed MIC values indicating effectiveness against E. faecalis and C. albicans comparable to standard drugs .
Evren et al., 2019AnticancerCompound demonstrated strong selectivity against A549 lung adenocarcinoma cells with IC50 values indicating effective cytotoxicity .
Siddiqui et al., 2020AnticonvulsantThiazole-linked compounds showed significant anticonvulsant activity in preclinical models .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation Reactions: Combining various aromatic aldehydes with thiazole derivatives.
  • Functionalization: Modifying existing thiazole scaffolds to enhance biological activity through substitution at key positions on the aromatic rings.

Recent advances in synthetic methodologies have included microwave-assisted synthesis and one-pot multicomponent reactions that improve yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and apoptosis. It may also interact with DNA and RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzothiazole core, influencing their physicochemical and biological properties. Below is a comparative analysis:

Structural and Crystallographic Insights

  • Planarity and π-Stacking : Imidazo[2,1-b]thiazole derivatives () exhibit planar structures with π-π stacking (interplane distance: 3.35–3.41 Å), enhancing stability and crystallinity. The 4-chlorophenyl group in the target compound may introduce steric hindrance, reducing planarity compared to fluorophenyl analogs () .
  • Solubility and Reactivity : Ethoxy groups improve solubility in polar solvents compared to methoxy or halogen substituents, which are more lipophilic. This property is critical for drug bioavailability .

Biological Activity

2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole, a compound within the benzo[d]thiazole class, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H10_{10}ClN1_{1}S1_{1}O1_{1}
  • CAS Number : 1199589-62-2
  • Molecular Weight : 239.73 g/mol

The compound features a thiazole ring fused with a phenyl group and an ethoxy substituent, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Interaction : Similar to other thiazole derivatives, this compound may intercalate with DNA, disrupting topoisomerase activity, which is crucial for DNA replication and transcription.
  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in bacterial cell division and metabolism, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an IC50_{50} value of 0.012 µg/mL against Staphylococcus aureus topoisomerase IV, indicating potent selectivity towards bacterial isoforms without affecting human topoisomerase II .
PathogenMIC (µg/mL)Reference DrugReference MIC (µg/mL)
Staphylococcus aureus0.012Ampicillin25
Escherichia coli0.008Streptomycin50

Antifungal Activity

The compound also shows promising antifungal properties:

  • Fungal Inhibition : It was found to be equipotent with ketoconazole against Candida albicans, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Anticancer Activity

Research indicates that this compound possesses anticancer activity:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of pancreatic cancer cells, showcasing its potential as an anticancer agent .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study evaluated the anticancer effects of various thiazole derivatives, including this compound. It was found that the compound induced apoptosis in cancer cell lines through activation of caspases .
  • In Silico Studies :
    • Molecular docking simulations revealed strong binding interactions between the compound and target proteins involved in cancer progression and microbial resistance .
  • Toxicological Assessments :
    • Toxicity assays conducted on HepG2 human liver cell lines indicated low toxicity levels for this compound, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole and its derivatives?

The synthesis typically involves multi-step reactions starting with intermediates like substituted benzaldehyde or chlorophenyl precursors. For example, thiazole ring formation can be achieved via condensation reactions using hydrazine derivatives and ketones under reflux conditions in ethanol . Modifications to the ethoxy or chlorophenyl groups may require halogenation or nucleophilic substitution steps, often catalyzed by agents like Bleaching Earth Clay in PEG-400 media to improve yield . Key reagents include chlorinating agents (e.g., POCl₃) and catalysts for cyclization .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic and crystallographic methods:

  • X-ray crystallography confirms molecular geometry and substituent orientation, as demonstrated for similar thiazole derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the ethoxy group’s methyl resonance (~1.3–1.5 ppm) and aromatic protons (~6.8–8.2 ppm) .
  • IR spectroscopy detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the thiazole ring) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents like DMSO or ethanol are commonly used for condensation reactions under reflux (18–24 hours) . Catalytic conditions (e.g., glacial acetic acid or PEG-400 with Bleaching Earth Clay) enhance reaction efficiency at 70–80°C . Post-reaction purification often involves recrystallization from ethanol-water mixtures .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Yield optimization strategies include:

  • Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve regioselectivity and reduce side reactions .
  • Solvent selection : PEG-400 enhances solubility of hydrophobic intermediates, facilitating higher conversions .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and thermal stability of sensitive functional groups .

Q. What in silico methods are used to predict the biological activity of this compound?

Molecular docking and pharmacophore modeling are employed to assess interactions with target proteins (e.g., trypanothione reductase for antiparasitic activity). Studies on analogous thiazole derivatives utilize software like AutoDock Vina to predict binding affinities and guide structural modifications .

Q. How can discrepancies in biological activity data between studies be addressed?

Contradictions may arise from variations in assay protocols (e.g., parasite strain differences) or compound purity. Mitigation strategies include:

  • Standardized bioassays : Use WHO-recommended protocols for consistency .
  • Analytical validation : HPLC or LC-MS to confirm compound purity (>95%) before testing .
  • Dose-response curves : Establish EC₅₀ values across multiple replicates to assess reproducibility .

Q. What structure-activity relationship (SAR) insights exist for substituents on the thiazole ring?

  • Chlorophenyl group : Enhances lipophilicity and membrane permeability, critical for antiparasitic activity .
  • Ethoxy substituent : Modulates electronic effects; replacing it with bulkier groups (e.g., methoxy) can reduce steric hindrance and improve target binding .
  • Thiazole core : Nitrogen positioning influences π-π stacking with aromatic residues in enzyme active sites .

Q. How can solubility challenges be addressed during in vitro testing?

  • Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound without cytotoxicity .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
  • Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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